molecular formula C13H18N2O2 B8465792 4-[(4-Acetylpiperazin-1-yl)methyl]phenol

4-[(4-Acetylpiperazin-1-yl)methyl]phenol

Cat. No. B8465792
M. Wt: 234.29 g/mol
InChI Key: PHSTWBMNDFFUOL-UHFFFAOYSA-N
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Patent
US04391805

Procedure details

A mixture of 22.4 g=0.2 mole of p-hydroxybenzaldehyde, 25.6 g=0.2 mole of acetylpiperazine, 200 ml of methanol, 10 g of Raney nickel and 0.1 ml of concentrated sulfuric acid is stirred for 4 hours in an autoclave at 80° C. and under a hydrogen pressure of 100 atmospheres. After cooling, and releasing the pressure, the catalyst is filtered off, the solvent is removed in vacuo on a rotary evaporator, the residue is taken up in methylene chloride, the mixture is washed with 2 N sodium carbonate solution, the organic phase is dried with sodium sulfate, the solvent is removed as above and the residue is recrystallized from a mixture of ethyl acetate and diisopropyl ether. This gives 33.4 g (71% of theory), melting point: 130°-132° C.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]([N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1)(=[O:12])[CH3:11].S(=O)(=O)(O)O>[Ni].CO>[C:10]([N:13]1[CH2:18][CH2:17][N:16]([CH2:6][C:5]2[CH:8]=[CH:9][C:2]([OH:1])=[CH:3][CH:4]=2)[CH2:15][CH2:14]1)(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(C)(=O)N1CCNCC1
Name
Quantity
0.1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
is stirred for 4 hours in an autoclave at 80° C. and under a hydrogen pressure of 100 atmospheres
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo on a rotary evaporator
WASH
Type
WASH
Details
the mixture is washed with 2 N sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed as above and the residue
CUSTOM
Type
CUSTOM
Details
is recrystallized from a mixture of ethyl acetate and diisopropyl ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)(=O)N1CCN(CC1)CC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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